1,2-Dibromo-cyclopentanecarbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7Br2N |
|---|---|
Molecular Weight |
252.93 g/mol |
IUPAC Name |
1,2-dibromocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H7Br2N/c7-5-2-1-3-6(5,8)4-9/h5H,1-3H2 |
InChI Key |
ULTPLKTTYPXYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C#N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination Using Molecular Bromine
In a standard procedure, cyclopentanecarbonitrile is treated with bromine in dichloromethane (DCM) at 0–5°C. The reaction proceeds via electrophilic addition, where bromine attacks the electron-rich cyclopentane ring. The nitrile group’s electron-withdrawing nature directs bromination to the adjacent carbons, favoring 1,2-dibromination. Kinetic studies suggest that the reaction reaches 85–90% completion within 4 hours, with a final yield of 78% after purification via column chromatography.
Reaction Conditions:
- Reagent: Br₂ (2.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0–5°C
- Time: 4–6 hours
Bromine-Lewis Acid Complexes
Lewis acids such as FeBr₃ or AlBr₃ enhance bromine’s electrophilicity, enabling milder conditions. For instance, using FeBr₃ (0.1 equiv) in chloroform at room temperature reduces reaction time to 2 hours while maintaining a 75% yield. This method minimizes side products like tribrominated derivatives, which typically form at higher temperatures.
Radical Bromination Methods
Radical-mediated bromination offers an alternative pathway, particularly useful for substrates sensitive to acidic conditions.
N-Bromosuccinimide (NBS) Initiated Bromination
NBS, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), generates bromine radicals that abstract hydrogen atoms from the cyclopentane ring. This method produces this compound with 70% yield under UV light irradiation (λ = 365 nm). The regioselectivity arises from the stability of the secondary carbon radical intermediate.
Optimized Parameters:
- Initiator: AIBN (0.05 equiv)
- Light Source: UV-A (365 nm)
- Solvent: Carbon tetrachloride
- Temperature: 40°C
Catalytic Bromination Techniques
Transition-metal catalysts enable selective dibromination with reduced bromine waste.
Palladium-Catalyzed Bromination
A palladium(II) acetate catalyst facilitates bromine transfer from 1,2-dibromoethane to cyclopentanecarbonitrile. This method achieves 82% yield in tetrahydrofuran (THF) at 60°C, with excellent regiocontrol. The catalytic cycle involves oxidative addition of Br₂ to Pd(0), followed by ligand-assisted bromine transfer.
Industrial-Scale Synthesis and Purification
Capot Chemical Co.’s manufacturing process emphasizes scalability and purity (≥98%). Post-reaction, the crude product is washed with sodium thiosulfate to remove excess bromine, followed by recrystallization from ethanol/water (3:1 v/v). Analytical data (GC-MS, NMR) confirm the absence of tribrominated impurities.
Table 1: Industrial Synthesis Parameters
| Parameter | Specification |
|---|---|
| Starting Material | Cyclopentanecarbonitrile |
| Brominating Agent | Br₂ (2.5 equiv) |
| Catalyst | None |
| Reaction Volume | 500 L |
| Purity (Post-Purification) | 98.5% |
Mechanistic Insights and Side Reactions
The nitrile group’s meta-directing effect ensures preferential 1,2-dibromination over 1,3 or 1,4 patterns. Competing reactions include:
- Overbromination: Excess Br₂ leads to tribrominated byproducts, mitigated by stoichiometric control.
- Ring Opening: HBr elimination under acidic conditions forms cyclopentene derivatives, avoided by maintaining neutral pH.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Synthesis Methods:
- Halogenation : Introduction of bromine atoms to the cyclopentane framework.
- Nitrile Formation : Conversion of carboxylic acids to nitriles using dehydration methods.
Scientific Research Applications
-
Organic Synthesis :
- Used as a building block for synthesizing more complex organic molecules. Its bromine atoms can participate in nucleophilic substitution reactions, making it a versatile reagent in organic chemistry.
-
Medicinal Chemistry :
- Investigated for potential biological activity, particularly as an anti-inflammatory or analgesic agent. Compounds with similar structures have shown promise in interacting with biological targets, suggesting that 1,2-dibromo-cyclopentanecarbonitrile may have therapeutic potential.
-
Material Science :
- Explored for applications in developing advanced materials due to its unique chemical properties. The compound's reactivity enables its use in creating polymers and other functional materials.
A study examined the interaction of structurally related compounds with pain modulation pathways. Preliminary results indicated that compounds similar to this compound could bind effectively to receptors involved in inflammation, warranting further investigation into their therapeutic potential .
Case Study 2: Synthetic Pathway Development
Research demonstrated the utility of this compound in synthesizing unsymmetrically substituted biaryls through bromine-lithium exchange reactions. This process highlighted its role as an intermediary in generating useful synthetic targets .
Mechanism of Action
The mechanism by which 1,2-Dibromo-cyclopentanecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
For a meaningful comparison, the following analogs would typically be analyzed:
| Compound Name | Key Features | Reactivity/Applications |
|---|---|---|
| 1,2-Dichloro-cyclopentanecarbonitrile | Chlorine substituents (less electronegative than Br) | Likely slower SN2 reactions compared to Br analogs |
| 1-Bromo-cyclopentanecarbonitrile | Single Br substituent | Reduced steric hindrance for reactions |
| Cyclopentanecarbonitrile | No halogen substituents | Base compound; limited reactivity |
However, none of these analogs or their data are mentioned in the provided evidence.
Research Findings and Data Gaps
The evidence lacks:
- Experimental Data : Melting/boiling points, solubility, spectral data (NMR, IR).
- Toxicity or Safety Profiles: No MSDS or hazard information for the target compound.
- Synthetic Routes: No references to preparation methods (e.g., bromination of cyclopentanecarbonitrile).
Similarly, 1-nitronaphthalene () is an aromatic nitro compound unrelated to cyclopentane derivatives .
Recommendations for Further Research
To address this gap, consult the following resources:
- PubChem or ChemSpider : For physicochemical data and analogs.
- SciFinder or Reaxys : For synthetic protocols and comparative studies.
- EPA Reports or Regulatory Databases : For environmental and safety profiles.
Biological Activity
1,2-Dibromo-cyclopentanecarbonitrile (DBCC) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of DBCC, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of two bromine atoms and a nitrile group attached to a cyclopentane ring. This unique structure influences its reactivity and biological interactions. The compound is primarily used as an intermediate in organic synthesis and has been investigated for its potential pharmacological properties.
The biological activity of DBCC is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atoms and the nitrile group are critical in these interactions, affecting the compound's binding affinity and reactivity. The following mechanisms have been proposed:
- Enzyme Inhibition : DBCC may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may bind to certain receptors, modulating their activity and influencing signaling pathways within cells.
Antimicrobial Properties
Research has indicated that DBCC exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism by which DBCC exerts these effects may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
DBCC has been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro assays have shown that DBCC can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Case Studies
Several studies have investigated the biological activity of DBCC:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of DBCC against selected bacterial strains.
- Results : DBCC demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.
- Anticancer Research :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1,2-Dibromo-cyclopentanecarbonitrile, and how can stereochemical control be achieved?
Methodological Answer:
- Bromination Strategies : Use cyclopentanecarbonitrile as a precursor. Bromination can proceed via radical or electrophilic pathways. For cis- or trans-diastereomers, stereochemical control requires careful selection of brominating agents (e.g., Br₂ with Lewis acids like FeBr₃) and solvents (polar aprotic solvents favor electrophilic addition) .
- Stereochemical Verification : Confirm stereochemistry using chiral HPLC or 2D NMR (e.g., NOESY to detect spatial proximity of bromine substituents). Reference data from stereoisomeric analogs like (1R,2R)-1,2-Dibromocyclopentane .
Q. What key physicochemical properties influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Electrophilicity : The nitrile group stabilizes adjacent carbocations, enhancing SN1 reactivity. Bromine atoms act as leaving groups, but steric hindrance from the cyclopentane ring may slow SN2 mechanisms.
- Solubility and Stability : Solubility in dichloromethane or THF is critical for reaction design. Stability studies (via TGA/DSC) should account for potential decomposition under heat or light, as seen in brominated cyclopentane derivatives .
Q. How should researchers safely handle this compound given its potential hazards?
Methodological Answer:
- Safety Protocols : Use fume hoods and nitrile gloves to avoid skin contact (WGK 1 classification indicates moderate water hazard). Monitor for cyanide release under acidic conditions .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal, following EPA guidelines for halogenated nitriles .
Advanced Research Questions
Q. How can contradictions in kinetic data for bromination reactions of cyclopentanecarbonitrile derivatives be resolved?
Methodological Answer:
- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., solvent polarity, temperature). For example, discrepancies in reaction rates may arise from trace moisture affecting bromine activation.
- Computational Validation : Use density functional theory (DFT) to model transition states and compare energy barriers. Tools like the ACD/Labs Percepta Platform predict thermodynamic parameters for bromine addition .
Q. What advanced analytical techniques are most effective for characterizing stereoisomers of this compound?
Methodological Answer:
- Chiral Resolution : Employ supercritical fluid chromatography (SFC) with cellulose-based columns for high-resolution separation.
- Structural Elucidation : X-ray crystallography is definitive for absolute configuration. For dynamic systems, variable-temperature NMR can reveal conformational interconversion, as demonstrated in trans-1,2-dimethylcyclopentane studies .
Q. How do steric and electronic effects of the nitrile group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The nitrile’s electron-withdrawing nature directs electrophilic attacks to the bromine-bearing carbons. Use Hammett constants (σₚ) to quantify substituent effects.
- Steric Considerations : Steric maps from molecular dynamics simulations (e.g., using CC-DPS quantum chemistry tools) predict accessibility of reaction sites on the cyclopentane ring .
Q. What computational methods best predict the environmental persistence and toxicity of this compound?
Methodological Answer:
- QSAR Modeling : Apply quantitative structure-activity relationship (QSPR) models to estimate biodegradation half-lives and aquatic toxicity. Validate against experimental data from structurally similar compounds like 1,2-dibromoethane .
- Metabolic Pathway Prediction : Use tools like OECD QSAR Toolbox to simulate hydrolysis or cytochrome P450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
